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Compound of Interest

Compound Name: 3,5-Diacetyl-1,4-dihydrolutidine

Cat. No.: B086936 Get Quote

An In-depth Technical Guide to 3,5-Diacetyl-1,4-dihydrolutidine

Introduction
3,5-Diacetyl-1,4-dihydrolutidine (DDL) is a yellow-colored heterocyclic compound belonging

to the dihydropyridine class of molecules.[1] It is a notable chromophore primarily recognized

for its application in analytical chemistry, particularly in the sensitive spectrophotometric and

fluorimetric detection of formaldehyde.[2] Its formation via the Hantzsch reaction is a

cornerstone of various standardized methods for formaldehyde quantification.[2][3] This guide

provides a comprehensive overview of its chemical identity, properties, synthesis, and key

applications for researchers, scientists, and drug development professionals.

Chemical Structure and IUPAC Nomenclature
The formal chemical name for 3,5-diacetyl-1,4-dihydrolutidine is 1-(5-acetyl-2,6-dimethyl-1,4-

dihydropyridin-3-yl)ethanone.[1][4]

The molecular structure consists of a central 1,4-dihydropyridine ring. This six-membered ring

contains one nitrogen atom and is partially saturated with the addition of two hydrogen atoms

at positions 1 and 4.[1] Two methyl groups are attached to the carbon atoms at positions 2 and

6, and two acetyl groups are attached to the carbon atoms at positions 3 and 5.

Structural Representation:
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Caption: 2D structure of 3,5-Diacetyl-1,4-dihydrolutidine.

Physicochemical Properties
A summary of the key physicochemical properties of 3,5-diacetyl-1,4-dihydrolutidine is

presented in the table below.

Property Value Reference

Molecular Formula C₁₁H₁₅NO₂ [1][4]

Molecular Weight 193.24 g/mol [1][4]

CAS Number 1079-95-4 [1][4]

Appearance Yellow-colored solid [1]

Melting Point 179.5 - 180.4 °C

UV Absorption Maxima (λmax) 250 nm, 255 nm, 410 nm

Molar Absorption Coefficient

(ε)

1645 L mol⁻¹ cm⁻¹ (at 250

nm), 1812 L mol⁻¹ cm⁻¹ (at

255 nm), 1483 L mol⁻¹ cm⁻¹

(at 410 nm)

SMILES
CC1=C(CC(=C(N1)C)C(=O)C)

C(=O)C
[1][5]

InChI

InChI=1S/C11H15NO2/c1-6-

10(8(3)13)5-11(9(4)14)7(2)12-

6/h12H,5H2,1-4H3

[1][5]

InChIKey
SLZAMKNXRDJWLA-

UHFFFAOYSA-N
[1][5]

Synthesis and Reaction Mechanisms
The primary method for the synthesis of 3,5-diacetyl-1,4-dihydrolutidine is the Hantzsch

dihydropyridine synthesis. This reaction involves the condensation of an aldehyde

(formaldehyde), a β-ketoester (acetylacetone), and ammonia or an ammonium salt.[1][3]
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The overall reaction can be summarized as follows:

2 Acetylacetone + Formaldehyde + NH₃ → 3,5-Diacetyl-1,4-dihydrolutidine + 2 H₂O

The reaction mechanism is complex and proceeds through several intermediates. A simplified

logical workflow of the Hantzsch reaction for DDL synthesis is depicted below.

Reactants

Key Intermediates

Product

Acetylacetone (2 eq.)

Enamine
(from Acetylacetone + Ammonia)

α,β-Unsaturated Carbonyl
(from Acetylacetone + Formaldehyde)

Formaldehyde (1 eq.)

Ammonia (1 eq.)

3,5-Diacetyl-1,4-dihydrolutidine

Logical workflow of the Hantzsch synthesis for DDL.

Click to download full resolution via product page

Caption: Logical workflow of the Hantzsch synthesis for DDL.

Experimental Protocols
Synthesis of a 3,5-diacetyl-1,4-dihydrolutidine Adduct
The following protocol is adapted from a study on the synthesis and characterization of a 3,5-
diacetyl-1,4-dihydrolutidine adduct involving plasma albumin.

Materials:

Acetylacetone (0.02 mol)

Formaldehyde solution (0.0001 mol dm⁻³)
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Plasma albumin solution (0.0001 mol)

Reflux flask

Water bath

Phosphorus pentoxide (P₂O₅) for drying

Procedure:

In a reflux flask, combine 20 cm³ of the acetylacetone solution, 20 cm³ of the formaldehyde

solution, and 10 cm³ of the plasma albumin solution.

Reflux the mixture at room temperature (25°C) for 1 hour using a water bath.

Allow the reaction mixture to stand overnight. A yellow adduct is expected to form.

Filter the resulting yellow adduct.

Dry the filtered adduct over phosphorus pentoxide (P₂O₅).

Characterization: The resulting adduct can be characterized by its melting point, Infrared (IR)

spectroscopy, and UV-Vis spectroscopy.

Applications in Research and Development
Formaldehyde Detection
The most prominent application of 3,5-diacetyl-1,4-dihydrolutidine is in the quantitative

determination of formaldehyde.[1] The Hantzsch reaction is highly specific for formaldehyde

and produces the yellow-colored DDL, which can be quantified spectrophotometrically, typically

at a wavelength of 412 nm.[2] This method is the basis for various standardized tests, including

the AATCC Test Method 112 for measuring formaldehyde released from textiles.[2] The

reaction is also amenable to fluorimetric detection, offering high sensitivity.[1]

The workflow for formaldehyde detection using the Hantzsch reaction is outlined below.
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Sample containing
Formaldehyde

Reaction Incubation

Hantzsch Reagent
(Acetylacetone + Ammonium Salt)

Formation of
3,5-Diacetyl-1,4-dihydrolutidine (Yellow)

Spectrophotometric or
Fluorimetric Measurement

Quantification of
Formaldehyde

Experimental workflow for formaldehyde detection.
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Caption: Experimental workflow for formaldehyde detection.

Enzymatic Assays
DDL formation is utilized in coupled enzyme assays. A notable example is the determination of

alcohol oxidase (AOX) activity.[6] In this assay, AOX catalyzes the oxidation of methanol to

produce formaldehyde and hydrogen peroxide. The formaldehyde produced then reacts with

acetylacetone and an ammonium salt to form DDL. The rate of DDL formation, monitored

spectrophotometrically, is directly proportional to the AOX activity.[2][6] This method is valuable

for studying enzymes involved in processes like lignin demethylation by fungi.[2]

Drug Development and Related Compounds
While DDL itself is primarily an analytical reagent, the 1,4-dihydropyridine scaffold is of

significant interest in medicinal chemistry. Many dihydropyridine derivatives are known as
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calcium channel blockers used in the treatment of hypertension.

Research into substituted 4-phenyl-3,5-diacetyl-1,4-dihydropyridines has explored their

potential cytotoxic activity and ability to reverse multidrug resistance (MDR) in tumor cells.[7]

These studies investigate the structure-activity relationship of the dihydropyridine core,

highlighting its potential for modification to develop novel therapeutic agents.[7] The study of

DDL and its analogs contributes to a deeper understanding of how substituents on the

dihydropyridine ring influence biological activity.[1]

Conclusion
3,5-Diacetyl-1,4-dihydrolutidine is a well-characterized dihydropyridine derivative with a

crucial role in analytical chemistry. Its synthesis via the robust Hantzsch reaction provides a

reliable and sensitive method for the quantification of formaldehyde, which is essential in

environmental monitoring, industrial quality control, and biochemical research. Furthermore, its

application in coupled enzyme assays demonstrates its utility in enzymology. The foundational

dihydropyridine structure also places DDL within a class of compounds with significant, albeit

indirect, relevance to drug discovery and development, particularly in the context of multidrug

resistance and calcium channel modulation. This guide provides core technical information to

support its continued application and exploration in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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